1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This can be done via alkylation using isopropyl halides in the presence of a base.
Attachment of the methanamine group: This step involves the reaction of the pyrazole derivative with a benzylamine derivative under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-benzylmethanamine
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine
- 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-nitrobenzyl)methanamine
Uniqueness
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties such as increased lipophilicity or altered electronic effects, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H22ClN3O |
---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(8-9-17-18)11-16-10-13-4-6-15(19-3)7-5-13;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI Key |
KYXXICBQLKVEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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